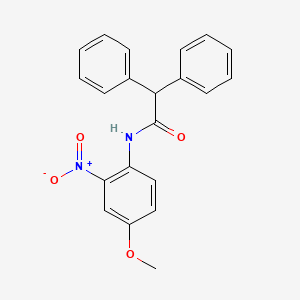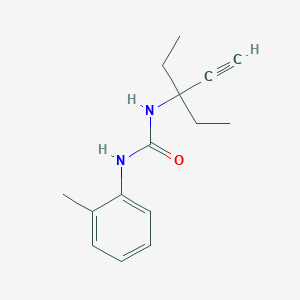amine hydrochloride](/img/structure/B5301101.png)
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride, also known as BPCA, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride is not fully understood. However, it has been suggested that [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride may exert its anti-tumor activity by inhibiting the Akt/mTOR signaling pathway. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride may also inhibit the aggregation of beta-amyloid peptides by binding to the peptides and preventing their self-assembly. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride may protect dopaminergic neurons in a Parkinson's disease model by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has been shown to have several biochemical and physiological effects. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has been found to induce apoptosis in cancer cells, which is a programmed cell death process. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride also has been shown to reduce the production of reactive oxygen species, which are implicated in various diseases. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has been found to increase the expression of proteins involved in the regulation of cell cycle and DNA repair. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride also has been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has several advantages for lab experiments. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride is relatively easy to synthesize and can be obtained in high yield. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride is also stable under normal laboratory conditions. However, [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has some limitations for lab experiments. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride is not very water-soluble, which may limit its use in some assays. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride. One direction is to further investigate the mechanism of action of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride. Another direction is to study the pharmacokinetics and pharmacodynamics of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride in animal models. This will help to determine the optimal dosage and administration route of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride for therapeutic use. Another direction is to study the potential use of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride in combination with other therapeutic agents. This may enhance the efficacy of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride and reduce its side effects. Finally, further studies are needed to determine the safety and efficacy of [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride in clinical trials.
Méthodes De Synthèse
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride can be synthesized from 2-(benzyloxy)-5-chlorobenzaldehyde and 2-(chloromethyl)pyridine hydrochloride using a palladium-catalyzed coupling reaction. The resulting product is then treated with hydrochloric acid to obtain [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride hydrochloride.
Applications De Recherche Scientifique
[2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has been shown to have anti-tumor activity in several cancer cell lines, including breast, lung, and colon cancer. [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride also has been found to inhibit the aggregation of beta-amyloid peptides, which are implicated in the development of Alzheimer's disease. In addition, [2-(benzyloxy)-5-chlorobenzyl](2-pyridinylmethyl)amine hydrochloride has been shown to protect dopaminergic neurons in a Parkinson's disease model.
Propriétés
IUPAC Name |
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O.ClH/c21-18-9-10-20(24-15-16-6-2-1-3-7-16)17(12-18)13-22-14-19-8-4-5-11-23-19;/h1-12,22H,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIIYIOLSMNENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloro-2-phenylmethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-5-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidin-2-amine](/img/structure/B5301032.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5301048.png)

![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5301074.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5301075.png)
![5-amino-3-(2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5301083.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5301096.png)
![7-hydroxy-4,8-dimethyl-3-[3-oxo-3-(1-piperidinyl)propyl]-2H-chromen-2-one](/img/structure/B5301105.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5301113.png)
![(2-ethoxy-4-{[2,4,6-trioxo-1-(2-phenylethyl)tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5301121.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301123.png)
